molecular formula C15H23NO2 B3883898 1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine

1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine

Cat. No.: B3883898
M. Wt: 249.35 g/mol
InChI Key: JLRHEDOHTPTETR-UHFFFAOYSA-N
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Description

“1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains an ethoxyphenoxy group attached to the pyrrolidine ring . The molecular weight of this compound is 207.27 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not mentioned in the retrieved sources.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The InChI code for this compound is 1S/C12H17NO2/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is oil . The storage temperature is room temperature .

Future Directions

Pyrrolidine derivatives, including “1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine”, have potential for further exploration in drug discovery due to their diverse biological activities . They can be used as scaffolds for the design of new compounds with different biological profiles .

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-17-14-8-3-4-9-15(14)18-13-7-12-16-10-5-6-11-16/h3-4,8-9H,2,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRHEDOHTPTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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